Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)

Catalog No.
S12916679
CAS No.
M.F
C50H71NO4PPdS+
M. Wt
919.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2...

Product Name

Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)

IUPAC Name

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

Molecular Formula

C50H71NO4PPdS+

Molecular Weight

919.6 g/mol

InChI

InChI=1S/C36H55OP.C13H11N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

LRMKRTFHVFDHRY-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), commonly referred to as EPhos Pd G4, is a palladium-based compound with a complex structure that combines various organic moieties with a palladium center. Its molecular formula is C50H70NO4PPdSC_{50}H_{70}NO_{4}PPdS and it has a molecular weight of approximately 918.55 g/mol. The compound typically appears as a beige to brown solid and is sensitive to air, necessitating storage in inert atmospheres at room temperature .

This compound is categorized under Buchwald precatalysts and is particularly noted for its role in facilitating cross-coupling reactions in organic synthesis, making it valuable in the field of catalysis .

EPhos Pd G4 is primarily utilized in palladium-catalyzed reactions, including:

  • Suzuki Coupling Reactions: It facilitates the coupling of aryl halides with boronic acids to form biaryl compounds.
  • Heck Reactions: It enables the coupling of alkenes with aryl halides, allowing for the formation of substituted alkenes.
  • Stille Coupling: This reaction involves the coupling of organostannanes with aryl halides, producing complex organic molecules.

The presence of the methanesulfonate group enhances the solubility and reactivity of the palladium complex, making it effective in various organic transformations .

The synthesis of Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) typically involves several steps:

  • Preparation of Phosphine Ligand: The dicyclohexyl phosphine ligand is synthesized through a reaction involving dicyclohexylamine and appropriate alkylating agents.
  • Formation of Palladium Complex: The phosphine ligand is then reacted with a palladium salt (such as palladium acetate) in the presence of methanesulfonic acid to form the final palladium complex.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for catalytic applications .

EPhos Pd G4 finds applications primarily in organic synthesis as a catalyst for various coupling reactions. Its ability to facilitate these reactions makes it crucial in:

  • Pharmaceutical Development: It aids in synthesizing complex molecules that are often found in drug candidates.
  • Material Science: Used in creating advanced materials through polymerization processes.
  • Agricultural Chemistry: Involved in synthesizing agrochemicals and pesticides.

The versatility of this compound underscores its significance in both academic research and industrial applications .

Research into the interactions of EPhos Pd G4 with other chemical entities is ongoing. Initial studies suggest that its catalytic activity can be influenced by various factors such as:

  • Solvent Effects: Different solvents can alter reaction rates and selectivity.
  • Ligand Effects: The presence of different ligands can enhance or inhibit its catalytic performance.
  • Temperature and Pressure Conditions: Optimizing these parameters can lead to improved yields in catalytic reactions.

Further studies are needed to fully understand these interactions and optimize conditions for specific applications .

EPhos Pd G4 shares structural similarities with several other palladium complexes used in catalysis. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Attributes
Methanesulfonato(2-Dicyclohexylphosphino-2'-methyl)(2'-Amino-1,1'-Biphenyl-2-Yl)Palladium(II)Contains dicyclohexyl phosphineSimilar but lacks tris(isopropyl) substitution
Xantphos Palladacycle Gen. 4Contains xanthene-derived ligandDifferent ligand architecture affecting reactivity
SPhos Palladacycle Gen. 4Features a sulfonated phosphine ligandVariations in electronic properties due to ligand structure

EPhos Pd G4's unique combination of dicyclohexyl phosphine and methanesulfonate groups provides distinct electronic properties that enhance its catalytic efficiency compared to other similar compounds .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

918.38762 g/mol

Monoisotopic Mass

918.38762 g/mol

Heavy Atom Count

58

Dates

Last modified: 08-10-2024

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